molecular formula C10H17IO B6192490 rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans CAS No. 2679950-29-7

rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans

Cat. No.: B6192490
CAS No.: 2679950-29-7
M. Wt: 280.1
InChI Key:
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Description

rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans is a chiral compound with a unique structure that includes a cyclopropylmethoxy group and an iodine atom attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans typically involves the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate leaving group, such as tosyl chloride, in the presence of a base like pyridine.

    Iodination of cyclohexane:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the cyclopropylmethoxy group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, potassium carbonate).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

Major Products

    Substitution: Corresponding substituted cyclohexanes.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Deiodinated or modified cyclohexanes.

Scientific Research Applications

rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, especially those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industrial Applications: Potential use in the production of specialty chemicals and materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans exerts its effects depends on the specific reactions it undergoes. Generally, the compound can act as a substrate for various enzymes or as a ligand for receptors, influencing biological pathways. The iodine atom and cyclopropylmethoxy group can interact with molecular targets, leading to changes in activity or function.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-propylcyclopropylmethanol
  • rac-(1R,2R)-2-(thiophen-2-yl)cyclopropylmethanol

Uniqueness

rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans is unique due to the presence of both a cyclopropylmethoxy group and an iodine atom on the cyclohexane ring

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans involves the conversion of a cyclohexene derivative to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Cyclopropylmagnesium bromide", "Iodine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with cyclopropylmagnesium bromide in diethyl ether to form the corresponding cyclopropylcyclohexanol.", "Step 2: The cyclopropylcyclohexanol is treated with iodine and sodium hydroxide in methanol to form the corresponding iodide.", "Step 3: The iodide is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 4: The hydrochloride salt is then treated with sodium bicarbonate to form the free base.", "Step 5: The free base is extracted with diethyl ether and dried over sodium sulfate.", "Step 6: The diethyl ether is evaporated to yield the desired compound, rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans." ] }

CAS No.

2679950-29-7

Molecular Formula

C10H17IO

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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